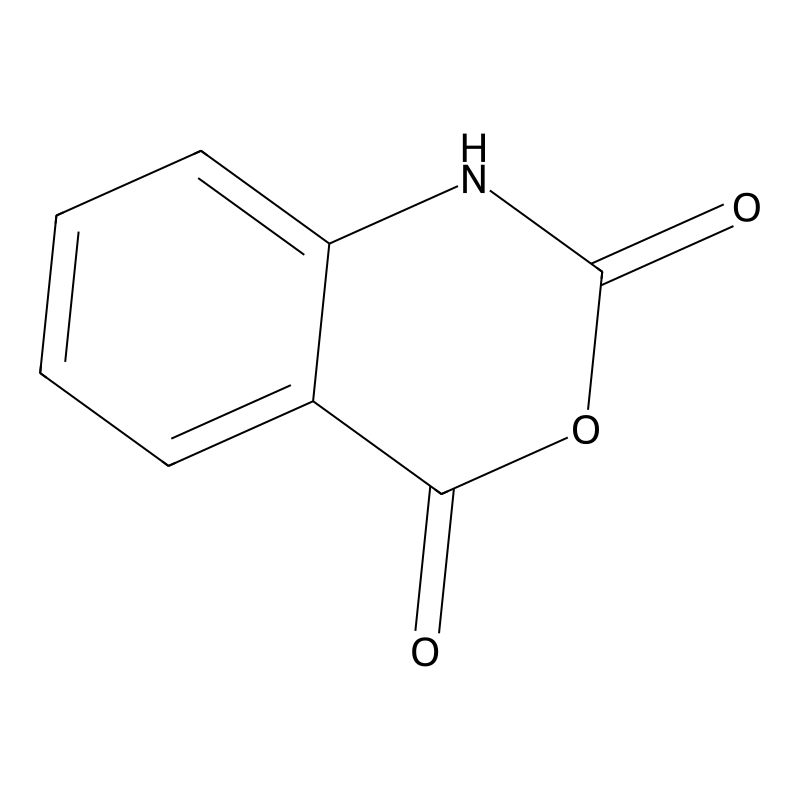Isatoic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Synthesis of Quinazoline and Quinazolinone Derivatives
Isatoic anhydride serves as a valuable precursor for the synthesis of various quinazoline and quinazolinone derivatives, which are heterocyclic compounds with diverse biological activities. These derivatives exhibit a broad spectrum of potential therapeutic properties, including:
- Antitumor activity: Studies have shown that certain quinazoline derivatives possess antitumor properties, making them potential candidates for cancer treatment .
- Antiviral and antimicrobial activity: Research suggests that specific quinazoline derivatives exhibit antiviral and antimicrobial properties, making them potential candidates for treating viral and bacterial infections .
- Analgesic activity: Some quinazoline derivatives display analgesic properties, suggesting their potential use as pain relievers .
The diverse functionalities of isatoic anhydride allow for the synthesis of a wide array of quinazoline and quinazolinone derivatives with varying biological activities, making it a crucial tool in drug discovery research.
Development of Functional Materials
Beyond its role in medicinal chemistry, isatoic anhydride holds potential in the development of functional materials with unique properties. Research explores its applications in:
- Organic dyes and pigments: Isatoic anhydride serves as a starting material for the synthesis of organic dyes and pigments, contributing to the development of new materials for various applications .
- Polymer synthesis: Isatoic anhydride can be incorporated into polymer chains, potentially influencing the properties and functionalities of the resulting polymers .
As research in these areas progresses, isatoic anhydride's potential for creating novel functional materials with diverse applications continues to be explored.
Exploration of Anti-inflammatory Activity
Recent studies investigate the anti-inflammatory potential of derivatives synthesized from isatoic anhydride.
Isatoic anhydride is an organic compound derived from anthranilic acid, characterized by its white solid form. Its chemical structure is represented as C₈H₅NO₃, and it is primarily synthesized through the reaction of anthranilic acid with phosgene. This compound has garnered attention due to its diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and polymer chemistry .
- Hydrolysis: This process yields carbon dioxide and anthranilic acid. The reaction can be represented as:
- Alcoholysis: Similar to hydrolysis, this reaction involves the substitution of water with an alcohol, producing an ester:
- Reactions with Amines: Isatoic anhydride can react with amines, leading to the formation of various N-substituted derivatives. The reaction is sensitive to the steric bulk of the attacking amine .
Isatoic anhydride has been noted for its biological activity, particularly as a precursor in the synthesis of pharmaceutical compounds. It has been used in the development of drugs such as methaqualone and other 4-quinazolinone-based pharmaceuticals, which exhibit sedative and anxiolytic properties . Additionally, it has been identified as a skin sensitizer, indicating potential allergenic effects upon exposure .
Isatoic anhydride finds applications across various industries:
- Pharmaceuticals: It serves as a key intermediate in the synthesis of several drugs, including antipsychotics and anti-inflammatory agents.
- Polymer Chemistry: Its ability to release carbon dioxide makes it useful as a blowing agent in polymer formulations .
- Chemical Synthesis: The compound acts as a masked isocyanate in organic synthesis, facilitating the formation of complex heterocycles .
Studies have shown that isatoic anhydride interacts with various nucleophiles, including amines and alcohols. These interactions are characterized by their kinetics and mechanisms, providing insights into how isatoic anhydride can be utilized in synthetic strategies. For example, reactions with amines at lower pH levels show significant sensitivity to steric factors, influencing the reactivity and product formation .
Isatoic anhydride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Anthranilic Acid | Amino Acid | Precursor to isatoic anhydride |
| Isatin | Isoquinoline Derivative | Used in various organic syntheses |
| Phthalimide | Lactam | Utilized in synthetic organic chemistry |
| Benzamide | Amide | Exhibits different reactivity patterns |
Isatoic anhydride stands out due to its dual functionality as both a precursor for pharmaceutical synthesis and a reactive intermediate in polymer chemistry. Its unique ability to undergo hydrolysis and alcoholysis while also serving as a masked isocyanate differentiates it from other similar compounds .
Physical Description
Tan solid; [Hawley] Grey powder; [MSDSonline]
Color/Form
TAN POWDER
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
2H-3,1-Benzoxazine-2,4(1H)-dione: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
A BICYLIC MOLECULE COMPOSED OF A BENZENE RING ATTACHED @ ORTHO & META POSITIONS TO HETEROCYCLIC RING. IT FORMS USEFUL ANTHRANILIC ACID DERIVATIVES BY REACTION WITH HYDROGEN.








